Cholesteryl butyrate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

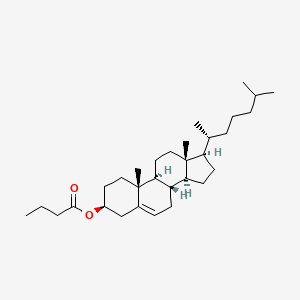

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-GTPODGLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341216 |

Source

|

| Record name | Cholesteryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-13-1 |

Source

|

| Record name | Cholesteryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-butanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-ol butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cholesteryl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436) is a cholesteryl ester of butyric acid. It functions as a prodrug, delivering the biologically active short-chain fatty acid, butyrate, to target cells. Butyrate is a well-documented inhibitor of histone deacetylases (HDACs) and plays a significant role in the regulation of gene expression, cell proliferation, differentiation, and apoptosis.[1][2] Cholesteryl butyrate, often formulated in solid lipid nanoparticles (SLNs), offers a delivery system that can enhance the bioavailability and cellular uptake of butyrate, overcoming the limitations of butyrate's short half-life and rapid metabolism.[3][4] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cellular effects, with a focus on its role as an HDAC inhibitor and its impact on key signaling pathways implicated in cancer and inflammation.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action of butyrate, the active metabolite of this compound, is the inhibition of class I and II histone deacetylases (HDACs).[5][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2][7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of target genes.[1][6] This epigenetic modification is central to the anti-cancer and anti-inflammatory effects of butyrate.[2][8]

The inhibition of HDACs by butyrate leads to the transcriptional regulation of several key genes involved in cell cycle control and apoptosis, such as p21.[1][9] The upregulation of the cyclin-dependent kinase inhibitor p21 is a frequent outcome of butyrate treatment, leading to cell cycle arrest, typically at the G1 phase.[1][9]

dot

Caption: this compound's primary mechanism via HDAC inhibition.

Modulation of Key Signaling Pathways

This compound, through the action of butyrate, influences multiple intracellular signaling pathways that are critical for cell survival, proliferation, and metastasis.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and migration.[10] In many cancer cells, this pathway is constitutively active. Butyrate has been shown to inhibit the PI3K/Akt pathway.[11] This inhibition can occur through the upregulation of the tumor suppressor PTEN, a negative regulator of the pathway.[11] Furthermore, studies have demonstrated that this compound SLNs can decrease the phosphorylation and subsequent activation of Akt in various cancer cell lines, including colon and prostate cancer.[4][12] The inactivation of the PI3K/Akt pathway contributes to reduced cell growth and increased inflammation.[13]

dot

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptosis pathway. Butyrate has been shown to upregulate pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins such as Bcl-xL.[14] This shift in the balance of Bcl-2 family members leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[14][15] Butyrate can also induce apoptosis through the generation of reactive oxygen species (ROS).[16]

dot

Caption: Induction of apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

As mentioned, a primary consequence of HDAC inhibition by butyrate is the upregulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[1] This leads to the arrest of the cell cycle, most commonly in the G1 phase.[1] Studies have shown that treatment with this compound SLNs leads to cell cycle arrest in the S and G2/M phases in some cancer cell lines.[4] Butyrate can also influence the expression of other cell cycle regulatory proteins, including cyclins D1 and D3.[6][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound and its active metabolite, butyrate.

Table 1: Anti-proliferative and Cytotoxic Effects

| Compound | Cell Line | Assay | Concentration | Effect | Citation |

| This compound SLN | HT29, HCT116, HCT15, PC-3 | MTT Assay | 50-300 µM | Time- and dose-dependent inhibition of cell viability | [4] |

| Sodium Butyrate | HCT116 | MTT Assay | 300 µM | ~45% growth inhibition after 48-72h | [4] |

| Sodium Butyrate | HT29 | MTT Assay | 300 µM | ~30% growth inhibition after 72h | [4] |

| This compound SLN | NIH-H460 | Proliferation Assay | 0.125 mM | Complete inhibition of cell growth | [17] |

| Sodium Butyrate | NIH-H460 | Proliferation Assay | 0.125 mM | 38% inhibition of cell growth | [17] |

Table 2: Effects on Cell Adhesion and Signaling

| Compound | Cell System | Parameter | Concentration | Effect | Citation |

| This compound SLN | PMN adhesion to HUVEC (IL-1β induced) | Adhesion Inhibition (IC50) | 1.4 ± 0.5 x 10⁻⁷ M | Potent inhibition of neutrophil adhesion | [18] |

| This compound SLN | HT29, HCT116, HCT15, PC-3 | Akt Phosphorylation | 100 µM | Inhibition of PMA-induced Akt phosphorylation | [4] |

| This compound SLN | HUVEC | ERK and p38 Phosphorylation | Not specified | Down-modulation of phosphorylation | [19] |

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

A common method for preparing this compound SLNs is the warm microemulsion technique.[4][20]

-

Microemulsion Formation: A microemulsion is prepared by mixing this compound (the lipid phase) with a surfactant (e.g., soy phosphatidylcholine), a co-surfactant (e.g., taurocholate sodium salt), and water at a temperature above the melting point of the lipid.

-

Dispersion: The warm microemulsion is then dispersed into cold water under stirring. This rapid cooling causes the lipid to solidify, forming the nanoparticles.

-

Purification and Sterilization: The resulting SLN dispersion is washed, typically by dia-ultrafiltration, to remove excess surfactants and other components.[20] The final aqueous dispersion can be sterilized by autoclaving or filtration.[18][20]

Cell Viability/Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[18]

-

Cell Seeding: Plate cells (e.g., HT29, HCT116) in 96-well plates at a density of approximately 800 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound SLNs or sodium butyrate (e.g., 50–300 µM) for desired time points (e.g., 24, 48, 72 hours).[4]

-

MTT Incubation: After treatment, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

-

Cell Lysis: After treating cells with this compound SLNs for the desired time, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-E-cadherin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

dot

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound serves as an effective delivery vehicle for butyrate, a potent HDAC inhibitor with multifaceted anti-cancer and anti-inflammatory properties. Its primary mechanism of action involves epigenetic modulation through histone hyperacetylation, leading to altered gene expression. This, in turn, triggers a cascade of downstream effects, including the inhibition of critical pro-survival signaling pathways like PI3K/Akt, the induction of apoptosis via the mitochondrial pathway, and cell cycle arrest. The formulation of this compound in solid lipid nanoparticles enhances its therapeutic potential by improving its delivery and cellular uptake. The comprehensive understanding of these mechanisms is crucial for the continued development and application of this compound as a therapeutic agent in oncology and other fields.

References

- 1. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Effects of Butyrate on Vascular Smooth Muscle Cells are Mediated through Disparate Actions on Dual Targets, Histone Deacetylase (HDAC) Activity and PI3K/Akt Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of formulation and concentration of this compound solid lipid nanospheres (SLN) on NIH-H460 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Cholesteryl Butyrate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for cholesteryl butyrate (B1204436). The document details various methodologies, including direct esterification, Steglich esterification, and enzymatic synthesis, offering detailed experimental protocols for each. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Cholesteryl butyrate is a cholesterol ester that has garnered significant interest in biomedical research, particularly for its role as a pro-drug for butyric acid, a short-chain fatty acid with known anti-inflammatory and anti-cancer properties. The ester linkage to cholesterol, a natural lipid component, can enhance the delivery and bioavailability of butyric acid. This guide explores the prevalent chemical and biochemical routes for the laboratory synthesis of this compound, providing the necessary technical details for its preparation and purification.

Synthesis Pathways

Several effective methods can be employed for the synthesis of this compound in a laboratory setting. The choice of pathway often depends on the desired yield, purity, reaction conditions, and the availability of reagents and equipment. The most common approaches are:

-

Direct Esterification with Butyric Anhydride (B1165640) or Butyryl Chloride: A straightforward and high-yielding method involving the acylation of cholesterol.

-

Steglich Esterification: A mild esterification method suitable for sterically hindered alcohols like cholesterol, utilizing a carbodiimide (B86325) coupling agent.

-

Enzymatic Synthesis: A green chemistry approach that employs lipases to catalyze the esterification reaction under mild conditions.

The following sections provide detailed protocols and comparative data for these key synthesis methodologies.

Experimental Protocols

Direct Esterification with Butyric Anhydride

This method provides a rapid and high-yield synthesis of this compound through the acylation of cholesterol using butyric anhydride, catalyzed by 4-pyrrolidinopyridine (B150190).

Materials:

-

Cholesterol

-

Butyric anhydride

-

4-pyrrolidinopyridine

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous dichloromethane.

-

Add 4-pyrrolidinopyridine (0.1 equivalents) to the solution.

-

Add butyric anhydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) eluent system.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from acetone (B3395972) or ethanol.

Steglich Esterification

The Steglich esterification is a mild method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the esterification of cholesterol with butyric acid.[1] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[2]

Materials:

-

Cholesterol

-

Butyric acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for TLC and column chromatography

Procedure:

-

Dissolve cholesterol (1 equivalent) and butyric acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization from acetone or ethanol.

An alternative to DCC is the water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which can simplify the purification process as the urea (B33335) byproduct can be removed by aqueous extraction.[3]

Enzymatic Synthesis using Lipase (B570770)

Enzymatic synthesis offers a green and highly selective alternative for the production of this compound. Lipases, such as those from Candida rugosa or Thermomyces lanuginosus, can catalyze the esterification in an organic solvent.[4]

Materials:

-

Cholesterol

-

Butyric acid

-

Immobilized Lipase (e.g., Lipozyme TL IM)

-

n-Hexane (or other suitable organic solvent)

Procedure:

-

In a stoppered flask, dissolve cholesterol (1 equivalent) and butyric acid (1-3 equivalents) in n-hexane.

-

Add the immobilized lipase to the reaction mixture (e.g., 10-40% of the mass of the limiting reagent).

-

Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with constant agitation.

-

Monitor the reaction progress over time by taking aliquots and analyzing the consumption of butyric acid via titration or by chromatographic analysis of the product formation.

-

Upon reaching the desired conversion, filter off the immobilized enzyme for potential reuse.

-

Wash the filtrate with a mild aqueous base to remove any unreacted butyric acid.

-

Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and related esters. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.

Table 1: Comparison of Synthesis Pathways for this compound

| Synthesis Pathway | Acylating Agent | Catalyst/Reagent | Solvent | Typical Reaction Time | Reported Yield |

| Direct Esterification | Butyric Anhydride | 4-pyrrolidinopyridine | Dichloromethane | 2-4 hours | High |

| Steglich Esterification | Butyric Acid | DCC, DMAP | Dichloromethane | 12-24 hours | Good to Excellent |

| Enzymatic Synthesis | Butyric Acid | Immobilized Lipase | n-Hexane | 2-24 hours | >90% (conversion) |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₃₁H₅₂O₂[5] |

| Molecular Weight | 456.8 g/mol [5] |

| CAS Number | 521-13-1[5] |

| Appearance | White crystalline solid |

| Solubility | Sparingly soluble in chloroform[5] |

| ¹H NMR (CDCl₃, δ) | Key signals include those for the cholesterol backbone and the butyrate moiety.[6] |

| ¹³C NMR (CDCl₃, δ) | Key signals include the ester carbonyl carbon and carbons of the cholesterol steroid nucleus.[7] |

Mandatory Visualizations

Synthesis Pathways Overview

Caption: Overview of the main laboratory synthesis pathways for this compound.

Steglich Esterification Workflow

References

- 1. Home Page [chem.ualberta.ca]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

Investigating the in vitro effects of Cholesteryl butyrate on cancer cells

A Technical Guide to its Anti-Cancer Effects and Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesteryl butyrate (B1204436), a lipophilic pro-drug of the short-chain fatty acid butyrate, has emerged as a promising agent in oncology research. This technical guide provides an in-depth overview of the in vitro effects of Cholesteryl butyrate, often formulated as solid lipid nanoparticles (cholbut SLN), on various cancer cell lines. We consolidate key quantitative data on its anti-proliferative and cytotoxic effects, detail the experimental protocols for assessing its efficacy, and visualize the implicated cellular signaling pathways. The evidence presented herein underscores the potential of this compound as a multi-faceted anti-cancer agent, warranting further investigation for therapeutic development.

Introduction

Butyrate, a product of dietary fiber fermentation by the gut microbiota, is a known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties, including the induction of apoptosis, inhibition of cell proliferation, and promotion of cell differentiation.[1] However, its clinical utility is hampered by a short half-life and rapid metabolism.[2] this compound, particularly when formulated into solid lipid nanoparticles (cholbut SLN), offers a novel delivery system designed to enhance the bioavailability and anti-tumor efficacy of butyrate.[2][3] This guide focuses on the direct in vitro effects of this compound on cancer cells.

Quantitative Analysis of In Vitro Efficacy

The anti-cancer effects of this compound have been quantified across various cancer cell lines, demonstrating significant advantages over sodium butyrate. The data below is primarily extracted from studies on this compound solid lipid nanoparticles (cholbut SLN).

Inhibition of Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The data reflects the percentage of growth inhibition in various cancer cell lines after treatment with cholbut SLN compared to sodium butyrate.

Table 1: Percentage of Growth Inhibition by this compound SLN and Sodium Butyrate [4]

| Cell Line | Compound | Concentration (µM) | 24h Inhibition (%) | 48h Inhibition (%) | 72h Inhibition (%) |

| HT29 (Colon) | cholbut SLN | 50 | ~10 | ~20 | ~35 |

| 100 | ~15 | ~30 | ~50 | ||

| 300 | ~20 | ~45 | ~60 | ||

| Sodium Butyrate | 300 | <5 | ~15 | ~30 | |

| HCT116 (Colon) | cholbut SLN | 50 | ~15 | ~30 | ~40 |

| 100 | ~25 | ~45 | ~60 | ||

| 300 | ~35 | ~60 | ~80 | ||

| Sodium Butyrate | 300 | <5 | ~45 | ~45 | |

| HCT15 (Colon) | cholbut SLN | 50 | ~10 | ~25 | ~40 |

| 100 | ~20 | ~40 | ~55 | ||

| 300 | ~30 | ~55 | ~70 | ||

| Sodium Butyrate | 300 | <5 | <5 | ~15 | |

| PC-3 (Prostate) | cholbut SLN | 50 | ~10 | ~20 | ~30 |

| 100 | ~20 | ~35 | ~50 | ||

| 300 | ~25 | ~50 | ~65 | ||

| Sodium Butyrate | 300 | <5 | ~20 | ~20 |

Data is estimated from graphical representations in the source literature and presented as approximate values.[4]

Inhibition of Clonogenic Survival

The clonogenic assay assesses the ability of a single cell to grow into a colony. This assay provides a measure of the long-term efficacy of a compound on cell survival and proliferation.

Table 2: Inhibition of Clonogenic Survival by this compound SLN [4]

| Cell Line | Compound | Concentration (µM) | Maximal Inhibition (%) |

| HT29 (Colon) | cholbut SLN | 50-300 | ~50-90 |

| HCT116 (Colon) | cholbut SLN | 50-300 | ~50-90 |

| HCT15 (Colon) | cholbut SLN | 50-300 | ~50-90 |

| PC-3 (Prostate) | cholbut SLN | 50-300 | ~50-90 |

| HCT116 & PC-3 | Sodium Butyrate | 50-300 | Partially Sensitive |

Cholbut SLN demonstrated significant inhibition of clonogenic survival in all tested cell lines, with maximal inhibition ranging from 50-90%. In contrast, only HCT116 and PC-3 cells showed partial sensitivity to sodium butyrate.[4]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. While precise percentages for this compound are not consistently reported in the reviewed literature, qualitative descriptions indicate a significant increase in the sub-G0/G1 apoptotic cell population in Jurkat and HL-60 leukemia cells.[5] Furthermore, cholbut SLN was found to cause cell cycle arrest in the S and G2/M phases in colon and prostate cancer cell lines.[4] In Jurkat cells, 0.25 mM chol-but SLN led to a pronounced increase in G2/M cells and a decrease in G0/G1 cells, while in U937 and HL-60 cells, it resulted in a dose-dependent increase in G0/G1 cells with a decrease in G2/M cells.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. This compound solid lipid nanoparticles have been demonstrated to inhibit the phosphorylation of Akt in HCT15, HCT116, HT29, and PC-3 cancer cell lines in a time-dependent manner.[4] This inhibition of Akt activation is a key mechanism behind the anti-proliferative effects of cholbut SLN.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK/ERK and p38 Pathways

The MAPK/ERK and p38 signaling pathways are involved in cell growth, migration, and adhesion. This compound solid lipid nanoparticles have been shown to down-modulate the phosphorylation of both ERK and p38, thereby inhibiting the adhesion and migration of cancer cells.[6]

Caption: this compound down-modulates ERK and p38 phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cells.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 800-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50-300 µM) or vehicle control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include an untreated control.

-

Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the standard procedure for analyzing cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflow

The investigation of the in vitro effects of this compound on cancer cells typically follows a structured workflow, from initial screening to mechanistic studies.

Caption: A typical workflow for investigating this compound's effects.

Conclusion

The in vitro data strongly support the potential of this compound, particularly as solid lipid nanoparticles, as an effective anti-cancer agent. It demonstrates superior efficacy in inhibiting cancer cell proliferation and survival compared to its parent compound, butyrate. The mechanisms of action are multi-faceted, involving the inhibition of key pro-survival signaling pathways like PI3K/Akt and MAPK, and the induction of cell cycle arrest and apoptosis. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties and Pathways of Cholesteryl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl butyrate (B1204436) (Chol-but), a cholesteryl ester of butyric acid, is emerging as a potent anti-inflammatory agent. Functioning as a prodrug for butyrate, its formulation into solid lipid nanoparticles (SLNs) enhances its bioavailability and cellular uptake, overcoming the pharmacokinetic limitations of sodium butyrate. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of Cholesteryl butyrate, focusing on its key signaling pathways: inhibition of histone deacetylases (HDACs) and suppression of the Nuclear Factor-kappa B (NF-κB) cascade. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the molecular pathways involved.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), atherosclerosis, and certain cancers. Butyrate, a short-chain fatty acid produced by gut microbiota, is known for its anti-inflammatory and anti-proliferative effects. However, its therapeutic application is hampered by a short half-life and unpleasant odor.[1][2] this compound, particularly when formulated as solid lipid nanoparticles (Chol-but SLNs), serves as an effective delivery system for butyrate, demonstrating superior anti-inflammatory activity compared to sodium butyrate.[3][4] These nanoparticles are rapidly internalized by cells, leading to sustained intracellular release of butyrate.[1][3] This guide explores the molecular basis for the anti-inflammatory actions of this compound, providing a resource for researchers and drug developers in the field.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

| In Vitro Model | Cell Type | Stimulus | Treatment | Concentration | Effect | Reference |

| PMN Adhesion to HUVEC | Human PMNs and HUVEC | FMLP (10⁻⁷ M) | Chol-but SLN | 10⁻⁸–10⁻⁵ M | Concentration-dependent inhibition of adhesion | [3] |

| PMN Adhesion to HUVEC | Human PMNs and HUVEC | IL-1β (0.05 ng/ml) | Chol-but SLN | 10⁻⁹–10⁻⁵ M | Concentration-dependent inhibition of adhesion | [3] |

| Superoxide Production | Human PMNs | FMLP (10⁻⁷ M) | Chol-but SLN | 10⁻⁸–10⁻⁵ M | Concentration-dependent inhibition of O₂⁻ production | [3] |

| Myeloperoxidase Release | Human PMNs | FMLP (10⁻⁷ M) | Chol-but SLN | 10⁻⁸–10⁻⁵ M | Concentration-dependent inhibition of myeloperoxidase release | [3] |

| T-cell Proliferation | Mouse CD4+ and CD8+ T-cells | Anti-CD3/CD28 mAbs | Sodium Butyrate | >3 mM | Significant inhibition of proliferation | [5] |

| T-cell Apoptosis | Mouse CD4+ and CD8+ T-cells | - | Sodium Butyrate | 1-5 mM | Dose-dependent increase in apoptosis | [5] |

| Adhesion Molecule Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Sodium Butyrate | 10 mM | Inhibition of VCAM-1 and ICAM-1 expression | [6] |

| In Vivo Model | Animal Model | Treatment | Dosage | Effect | Reference |

| DSS-induced Colitis | BALB/c mice | Dexamethasone this compound-SLN (DxCb-SLN) | Dx: 0.0001 mg/g bw, Cb: 0.004 mg/g bw | Significant decrease in plasma IL-1β (to 61.77%) and TNF-α (to 30.8%) | [7][8] |

| High-Fat Diet-Induced Atherosclerosis | ApoE-/- mice | Sodium Butyrate | Not specified | Significant reduction in plasma IL-1β, IL-6, IL-17A, and IFN-γ; increase in IL-10 | [4] |

Core Anti-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the intracellular release of butyrate, which modulates two key signaling pathways: Histone Deacetylase (HDAC) inhibition and Nuclear Factor-kappa B (NF-κB) suppression.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[9] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[10] A critical anti-inflammatory consequence of this is the upregulation of the Fas receptor (CD95) on T-lymphocytes.[5]

This pathway is particularly relevant in inflammatory conditions characterized by excessive T-cell infiltration and activation, such as ulcerative colitis.[10] By inducing Fas-mediated apoptosis of activated T-cells, butyrate helps to resolve the inflammatory infiltrate.[5]

Nuclear Factor-kappa B (NF-κB) Suppression

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Butyrate has been shown to inhibit NF-κB activation through multiple mechanisms.[2]

Butyrate can prevent the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[11] This prevents the nuclear translocation of the active p65/p50 NF-κB dimer. Furthermore, butyrate can directly inhibit the binding of NF-κB to the promoter regions of pro-inflammatory genes.[11] This leads to a downstream reduction in the expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells, thereby reducing leukocyte adhesion and infiltration into inflamed tissues.[6][12]

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the anti-inflammatory properties of this compound.

Preparation of this compound Solid Lipid Nanoparticles (Chol-but SLNs)

The warm microemulsion method is commonly employed for the preparation of Chol-but SLNs.[1][2]

Protocol:

-

Lipid Phase Preparation: this compound and a stabilizer such as Epikuron 200 are melted at approximately 85°C.[1]

-

Aqueous Phase Preparation: An aqueous solution of a surfactant, for example, sodium glycocholate, is prepared.[1]

-

Microemulsion Formation: The warm aqueous phase is added to the melted lipid phase under constant stirring until a clear, warm oil-in-water microemulsion is formed.[1] 2-phenylethanol (B73330) may be added to aid in melting and as a preservative.[13]

-

Nanoparticle Dispersion: The warm microemulsion is rapidly dispersed into cold water (2-4°C) at a specified ratio (e.g., 1:10), causing the lipid to solidify and form nanoparticles.[1]

-

Purification: The resulting SLN dispersion is washed, typically using tangential flow filtration, to remove excess surfactant and other components.[13]

-

Sterilization: The final Chol-but SLN dispersion is sterilized by filtration through a 0.2 µm filter.[13]

In Vitro Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes (e.g., polymorphonuclear cells - PMNs) to endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVEC).

Protocol:

-

Cell Culture: HUVECs are cultured to confluence in 24-well plates. PMNs are isolated from fresh human blood.[3]

-

Stimulation and Treatment: HUVECs can be pre-stimulated with an inflammatory mediator like IL-1β for several hours. Both HUVECs and fluorescently labeled PMNs are then co-incubated with varying concentrations of Chol-but SLNs or a vehicle control. Adhesion is induced by adding a chemoattractant such as f-Met-Leu-Phe (fMLP).[3]

-

Quantification: After a short incubation (e.g., 10 minutes), non-adherent PMNs are washed away. The number of adherent, fluorescent PMNs is quantified using a computerized microimaging fluorescence analysis system.[3]

NF-κB Activation Assays

The inhibition of NF-κB activation can be assessed by various methods, including Western blotting for IκBα and immunofluorescence for p65 nuclear translocation.

Western Blot for IκBα Degradation:

-

Cell Culture and Treatment: Cells (e.g., THP-1 monocytes) are cultured and stimulated with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of butyrate for various time points.[11]

-

Protein Extraction: Cytoplasmic protein extracts are prepared.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for IκBα. A secondary antibody conjugated to a detectable enzyme is then used for visualization. A loading control (e.g., β-actin) is used to ensure equal protein loading.[11]

Immunofluorescence for p65 Nuclear Translocation:

-

Cell Culture and Treatment: Cells grown on coverslips are stimulated with an inflammatory agent (e.g., LPS) with or without butyrate.[11]

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated or butyrate-treated cells, p65 will be predominantly cytoplasmic, while in stimulated cells, it will translocate to the nucleus.[11]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of specific proteins (e.g., NF-κB p65, HDAC1) to specific genomic regions (e.g., promoters of inflammatory genes).[5][11]

Protocol:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-p65 or anti-HDAC1). The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., a region of the Fas promoter or an NF-κB binding site in the VCAM-1 promoter) in the immunoprecipitated sample is quantified by qPCR.[5][11]

Conclusion

This compound, delivered via solid lipid nanoparticles, represents a promising therapeutic strategy for a range of inflammatory disorders. Its enhanced cellular uptake and sustained release of butyrate allow for effective modulation of key inflammatory pathways, namely HDAC and NF-κB signaling. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and harness the anti-inflammatory potential of this compound. Future research should continue to elucidate the intricate molecular interactions of butyrate within different cell types and disease contexts to optimize its therapeutic application.

References

- 1. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate suppresses atherosclerotic inflammation by regulating macrophages and polarization via GPR43/HDAC-miRNAs axis in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate suppresses colonic inflammation through HDAC1-dependent Fas upregulation and Fas-mediated apoptosis of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrate inhibits cytokine-induced VCAM-1 and ICAM-1 expression in cultured endothelial cells: the role of NF-kappaB and PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid lipid nanoparticles delivering anti-inflammatory drugs to treat inflammatory bowel disease: Effects in an in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate inhibits leukocyte adhesion to endothelial cells via modulation of VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Promise of Cholesteryl Butyrate Solid Lipid Nanoparticles: A Technical Guide to their Pharmacokinetic Profile

For Immediate Release

This technical guide offers an in-depth exploration of the pharmacokinetic profile of Cholesteryl Butyrate (B1204436) Solid Lipid Nanoparticles (Chol-but SLNs), a promising drug delivery system designed to enhance the therapeutic potential of butyric acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Chol-but SLN formulation, characterization, and in-vivo behavior, while also addressing the existing gaps in quantitative pharmacokinetic data.

Butyric acid, a short-chain fatty acid, has demonstrated significant anti-inflammatory and anti-cancer properties in vitro. However, its clinical application is hampered by a very short half-life and poor pharmacokinetic profile.[1][2] Cholesteryl butyrate (Chol-but), a prodrug of butyric acid, when formulated into Solid Lipid Nanoparticles (SLNs), offers a strategy to overcome these limitations.[1][2] These nanoparticles are designed to improve the bioavailability and modify the pharmacokinetic parameters of the active compound.[3][4]

Physicochemical Characteristics of this compound SLNs

Chol-but SLNs are typically prepared using the warm microemulsion method.[1][2][3] The resulting nanoparticles are spherical in shape with an average diameter ranging from 70 to 200 nanometers.[2] They exhibit a negative zeta potential, generally around -28 to -29 mV, which contributes to the stability of the nanoparticle dispersion by preventing aggregation.[2][3] The concentration of this compound in these formulations can vary, with reports ranging from 1.7 to 30 mM.[2]

| Parameter | Typical Value | Significance |

| Average Diameter | 70 - 200 nm | Influences cellular uptake and biodistribution. |

| Shape | Spherical | Affects in vivo behavior and circulation time. |

| Zeta Potential | Approx. -28 to -29 mV | Indicates colloidal stability and prevents aggregation.[2][3] |

| Polydispersity Index (PDI) | 0.2 to 0.65 | A measure of the uniformity of nanoparticle size.[2] |

Experimental Protocols

Preparation of this compound SLNs via the Microemulsion Method

The warm microemulsion technique is a cornerstone for the formulation of Chol-but SLNs.[1][2][3]

Materials:

-

This compound (lipid matrix)

-

Epikuron 200 (phosphatidylcholine, emulsifier)

-

Butanol (co-surfactant)

-

Sodium taurocholate (co-surfactant)

-

Purified water

Procedure:

-

The lipid phase, consisting of this compound and Epikuron 200, is melted at approximately 85°C.[2]

-

A warm aqueous solution containing sodium taurocholate and butanol is prepared.[2]

-

The aqueous phase is added to the molten lipid phase with continuous stirring to form a clear, warm oil-in-water microemulsion.[2][3]

-

This warm microemulsion is then dispersed into cold water (typically 2-4°C) under stirring.[3]

-

The resulting SLN dispersion is washed to remove excess surfactants and co-surfactants, often through diaultrafiltration.[3]

-

The final Chol-but SLN aqueous dispersion can be sterilized, commonly by autoclaving.[3]

Figure 1: Workflow for the preparation of Chol-but SLNs.

In Vivo Study Design for Efficacy Evaluation

Animal Models:

-

Rat intracerebral glioma model.[2]

-

SCID/Beige mice with PC-3 cell xenografts for prostate cancer studies.[5]

General Protocol (Xenograft Model):

-

Human cancer cells (e.g., PC-3) are cultured and harvested.

-

The cancer cells are injected into the study animals (e.g., subcutaneously or intravenously into mice).

-

Tumor growth is monitored.

-

Once tumors reach a specified size, treatment with Chol-but SLNs commences.

-

The SLN formulation is administered, often intravenously.

-

Tumor dimensions and animal well-being are monitored throughout the study.

Pharmacokinetic Profile: Current State of Knowledge

Despite numerous studies highlighting the potential of Chol-but SLNs, detailed quantitative pharmacokinetic data, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability, remain largely unpublished. The existing literature primarily focuses on the enhanced in vitro and in vivo efficacy of Chol-but SLNs compared to free butyric acid, attributing this to the improved delivery characteristics of the nanoparticle formulation.[1] It is widely suggested that SLNs can enhance the bioavailability of encapsulated drugs and alter their tissue distribution.[4]

Proposed Analytical Methodology for Pharmacokinetic Studies

To accurately determine the pharmacokinetic profile of Chol-but SLNs, robust analytical methods for the quantification of this compound and its metabolite, butyric acid, in biological matrices are essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for such analyses due to its high sensitivity and specificity.

Sample Preparation:

-

Collection of biological samples (e.g., blood, plasma, tissues) at various time points post-administration.

-

Protein precipitation from plasma samples using a suitable organic solvent (e.g., acetonitrile).

-

Liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest from the biological matrix.

-

Reconstitution of the dried extract in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis:

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate this compound and butyric acid from endogenous interferences.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for both this compound and butyric acid would need to be optimized.

Figure 2: Proposed analytical workflow for pharmacokinetic analysis.

Future Directions

The development of Chol-but SLNs as a viable therapeutic option necessitates a comprehensive understanding of their pharmacokinetic profile. Future research should prioritize conducting and publishing detailed preclinical pharmacokinetic studies in relevant animal models. These studies should focus on determining key parameters such as absorption, distribution, metabolism, and excretion (ADME). Elucidating the in vivo fate of these nanoparticles will be critical for optimizing dosage regimens and ensuring their safety and efficacy in future clinical applications.

References

- 1. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Cellular Uptake Mechanisms of Cholesteryl Butyrate Solid Lipid Nanoparticles (SLNs)

An in-depth technical guide or whitepaper on the core mechanisms of cellular uptake for Cholesteryl butyrate (B1204436) SLNs, targeted at researchers, scientists, and drug development professionals.

Introduction

Cholesteryl butyrate (Chol-But), a prodrug of the histone deacetylase inhibitor butyric acid, shows significant promise as an anti-neoplastic agent. However, the clinical utility of butyrate is hampered by its short half-life and unfavorable pharmacokinetic profile[1][2]. Formulation into Solid Lipid Nanoparticles (SLNs) overcomes these limitations, enhancing drug stability and bioavailability[3][4]. Chol-But SLNs have demonstrated superior anti-tumor effects compared to free butyrate, an observation attributed to their rapid internalization by cancer cells[3][4][5]. A comprehensive understanding of the cellular uptake mechanisms is therefore critical for optimizing SLN design to improve therapeutic efficacy. This technical guide provides a detailed overview of the core endocytic pathways involved in Chol-But SLN internalization, supported by established experimental protocols and data presentation formats.

Physicochemical Characteristics of Chol-But SLNs

The interaction of nanoparticles with the cell membrane is governed by their physical and chemical properties. Chol-But SLNs are typically produced via a warm microemulsion method[1][3]. Their key characteristics are summarized below.

| Parameter | Typical Value | Significance |

| Mean Diameter (Z-average) | 70 - 200 nm | Influences the dominant endocytic pathway; sizes < 200 nm can utilize clathrin- and caveolae-mediated pathways[4][6]. |

| Polydispersity Index (PDI) | 0.2 - 0.65 | A measure of the size distribution homogeneity; lower values indicate a more uniform population[4]. |

| Zeta Potential | Approx. -28 to -29 mV | The negative surface charge prevents aggregation, ensuring colloidal stability, and influences interaction with the cell membrane[4]. |

| Morphology | Spherical | Affects cellular contact and internalization dynamics[1][4]. |

Core Cellular Uptake Pathways

The internalization of nanoparticles is an active, energy-dependent process involving several distinct endocytic mechanisms. Based on the typical size and nature of SLNs, the primary pathways are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

References

- 1. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]

The Impact of Cholesteryl Butyrate on Gene Expression in Colon Cancer Cells: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the molecular effects of cholesteryl butyrate (B1204436) on colon cancer cells, with a focus on its influence on gene expression and associated signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key cellular processes.

Introduction

Cholesteryl butyrate, a butyric acid ester, is emerging as a potent anti-cancer agent, particularly in the context of colorectal cancer. Often formulated into solid lipid nanoparticles (cholbut SLN) to enhance delivery and efficacy, it leverages the anti-neoplastic properties of butyrate, a short-chain fatty acid produced by gut microbiota from dietary fiber fermentation.[1][2] Butyrate is a known histone deacetylase (HDAC) inhibitor that can modulate the expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and cell signaling.[3][4] This guide explores the specific effects of this compound on gene expression in colon cancer cells, providing a comprehensive resource for the scientific community.

Effects on Cell Viability and Proliferation

This compound, particularly when delivered via solid lipid nanoparticles (cholbut SLN), has demonstrated significant inhibitory effects on the viability and proliferation of various colon cancer cell lines.[1] The efficacy of cholbut SLN is often greater than that of free butyrate, highlighting the benefit of the nanoparticle delivery system.[1]

| Cell Line | Treatment | Concentration (µM) | Time (h) | % Inhibition of Cell Growth/Viability | Reference |

| HT29 | cholbut SLN | 50-300 | 24-72 | Concentration- and time-dependent decrease | [1] |

| HCT116 | cholbut SLN | 50-300 | 48-72 | ~45% (at highest concentration) | [1] |

| HCT15 | cholbut SLN | 50-300 | 24-72 | Concentration- and time-dependent decrease | [1] |

| HT-29 | Sodium Butyrate | 4 mM | 48 | ~58% decrease in cell number | [5] |

| Caco-2 | Sodium Butyrate | 4 mM | 48 | ~42% decrease in cell number | [5] |

Modulation of Gene Expression

The primary mechanism through which butyrate, and by extension this compound, affects colon cancer cells is through the inhibition of histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of numerous genes.

While comprehensive transcriptomic data specifically for this compound is limited, studies on sodium butyrate provide significant insight into the downstream genetic targets.

Table 2: Key Genes Modulated by Butyrate in Colon Cancer Cells

| Gene | Function | Effect of Butyrate | Colon Cancer Cell Line(s) | Reference |

| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation | HCT116, HT-29, Caco-2 | [4][5] |

| c-Myc | Proto-oncogene, cell proliferation | Downregulation | HCT116, HT-29, Caco-2 | [5][6] |

| Cox-2 (PTGS2) | Inflammation, carcinogenesis | Downregulation of TNF-α induced expression | HT-29 | [7] |

| E-cadherin (CDH1) | Cell adhesion, tumor suppressor | Upregulation (mRNA) | HT29 | [2] |

| Claudin-1 (CLDN1) | Tight junction protein, oncogenic | Downregulation (mRNA) | HT29 | [2] |

| BIRC5 (Survivin) | Apoptosis inhibitor | Downregulation | HCT116 | [3] |

| VEGF | Angiogenesis | Downregulation | Caco2 | [4] |

Impact on Cellular Signaling Pathways

This compound influences several key signaling pathways that are often dysregulated in cancer. The modulation of these pathways underlies its anti-proliferative and anti-metastatic effects.

Akt Signaling Pathway

Cholbut SLN has been shown to inhibit the phosphorylation of Akt in a time-dependent manner in colon cancer cell lines, including HCT15, HCT116, and HT29.[1] The inhibition of the Akt pathway contributes to the observed decrease in cell viability and proliferation.[1][8]

This compound inhibits Akt phosphorylation.

MAPK (ERK and p38) Signaling Pathways

Cholbut SLN also down-modulates the phosphorylation of ERK and p38 MAPK.[2] These pathways are crucial for cell adhesion and migration, and their inhibition by cholbut SLN contributes to its anti-metastatic potential.[2][9]

This compound inhibits ERK and p38 phosphorylation.

Table 3: Quantitative Effects of Cholbut SLN on Protein Phosphorylation

| Cell Line | Protein | Treatment | Concentration (µM) | Time (h) | % Inhibition of Phosphorylation | Reference |

| HCT15 | Akt | cholbut SLN | 100 | 8-48 | Time-dependent inhibition | [1] |

| HCT116 | Akt | cholbut SLN | 100 | 8-48 | Time-dependent inhibition | [1] |

| HT29 | Akt | cholbut SLN | 100 | 8-48 | Time-dependent inhibition | [1] |

| HUVEC & Cancer Cells | ERK | cholbut SLN | Not specified | Not specified | Substantial down-modulation | [2] |

| HUVEC & Cancer Cells | p38 | cholbut SLN | Not specified | Not specified | Substantial down-modulation | [2] |

Experimental Protocols

This section details the methodologies used in the cited research to investigate the effects of this compound on colon cancer cells.

Preparation of this compound Solid Lipid Nanoparticles (cholbut SLN)

Cholbut SLN are typically prepared using a warm microemulsion method.[1]

-

A microemulsion is prepared with this compound, a surfactant (e.g., Epikuron 200), a co-surfactant (e.g., sodium taurocholate), and water.[10]

-

Due to the high melting point of this compound (98°C), an additive like 2-phenylethanol (B73330) may be used to facilitate melting.[1]

-

The clear microemulsion is then dispersed in cold water (2-4°C) with a specific ratio (e.g., 1:10 microemulsion to water).[1]

-

The resulting cholbut SLN dispersion is washed, often by tangential flow filtration.[1]

Cell Culture

Human colon cancer cell lines such as HT29, HCT116, and HCT15 are grown as monolayers in appropriate culture media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics (e.g., penicillin and streptomycin).[11] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

Cell Viability and Proliferation Assays

-

Cells are seeded in multi-well plates (e.g., 96-well plates) at a specific density (e.g., 800 cells per well).[1]

-

After a period of attachment, cells are treated with varying concentrations of cholbut SLN or a control for specified time periods (e.g., 24, 48, 72 hours).[1]

-

In some experiments, the treatment medium is replenished every 24 hours.[1]

-

Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity.[1] The results are typically expressed as a percentage of inhibition compared to untreated control cells.[1]

Western Blot Analysis for Protein Phosphorylation

-

Colon cancer cells are treated with cholbut SLN for various durations.[1]

-

To induce phosphorylation of certain proteins like Akt, cells may be stimulated with an agent such as PMA (phorbol 12-myristate 13-acetate).[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

Blots are developed using a chemiluminescence substrate, and band intensities are quantified using densitometry.[1]

Gene Expression Analysis (RT-PCR)

-

Cells are treated with cholbut SLN or a control.

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into cDNA.

-

Real-time PCR is performed using specific primers for the genes of interest (e.g., E-cadherin, claudin-1) and a housekeeping gene for normalization.[2]

-

The relative mRNA expression is calculated.

References

- 1. Solid lipid nanoparticles of this compound inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of c-myc expression by sodium butyrate in the colon carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate suppresses Cox-2 activation in colon cancer cells through HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cholesteryl Butyrate in Modulating Cholesterol Metabolism: A Technical Guide

Executive Summary

Cholesterol metabolism is a tightly regulated process, and its dysregulation is a cornerstone of cardiovascular disease. Emerging research has identified butyrate (B1204436), a short-chain fatty acid (SCFA) produced by gut microbial fermentation, as a significant modulator of lipid homeostasis. However, the therapeutic application of butyrate is hampered by its unfavorable pharmacokinetic profile, including a very short half-life. Cholesteryl butyrate, an ester of cholesterol and butyrate, serves as a stable prodrug, particularly when formulated into Solid Lipid Nanoparticles (SLNs). This delivery system enhances bioavailability and allows for the targeted release of butyrate. This technical guide provides an in-depth analysis of the mechanisms by which this compound, through the action of its active butyrate moiety, modulates cholesterol metabolism. It details the compound's multifaceted effects on cholesterol synthesis, intestinal absorption, and reverse cholesterol transport, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and Cholesterol Metabolism

Cholesterol is an essential lipid vital for maintaining the structural integrity of cell membranes and serving as a precursor for steroid hormones and bile acids.[1] Its metabolism involves a complex interplay of synthesis, dietary absorption, and transport within lipoproteins.[2] Dysregulation of this system, leading to elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary driver of atherosclerosis, the underlying cause of most cardiovascular diseases.[2]

Butyrate is a four-carbon SCFA primarily known as a fuel for colonocytes and an epigenetic modifier that acts as a histone deacetylase (HDAC) inhibitor.[3] Studies have demonstrated its beneficial effects on dyslipidemia. However, the clinical utility of free butyrate is limited by its rapid metabolism and excretion.[4] this compound, a more stable ester, can be formulated into delivery systems like SLNs to act as a prodrug, ensuring sustained release and activity of butyrate in vivo.[5][6] This guide will explore the molecular mechanisms through which the butyrate released from this compound modulates key pathways in cholesterol metabolism.

Core Mechanisms of Action: The "Butyrate Effect"

The biological activity of this compound is attributable to the butyrate released upon hydrolysis. Butyrate modulates cholesterol homeostasis through several distinct, yet interconnected, mechanisms.

Inhibition of Cholesterol Synthesis via Impaired SREBP-2 Signaling

The primary mechanism for cellular cholesterol reduction by butyrate involves the inhibition of the cholesterol biosynthesis pathway. This action is fundamentally different from that of statins.

-

HDAC Inhibition: Butyrate is a known inhibitor of histone deacetylases (HDACs).[7] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, creating a more open chromatin structure that alters gene transcription.[3]

-

Impaired SREBP-2 Activation: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is the master transcriptional regulator of cholesterol synthesis. When cellular cholesterol is low, SREBP-2 is cleaved and activated, upregulating genes like HMGCR (encoding HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis) and LDLR (encoding the LDL receptor).[8] Butyrate treatment, likely through its HDAC inhibitory action, leads to decreased levels of active, cleaved SREBP-2.[7][8][9]

-

Downregulation of Target Genes: The reduction in active SREBP-2 results in the transcriptional downregulation of both HMGCR and LDLR.[7][9] This dual effect reduces de novo cholesterol synthesis and, unlike statins, also decreases the uptake of LDL cholesterol by hepatic cells.[8] This unique mechanism suggests that butyrate lowers cellular cholesterol content without the compensatory upregulation of cholesterol uptake seen with statin therapy.[7][8]

Reduction of Intestinal Cholesterol Absorption

Butyrate also plays a crucial role in limiting the amount of dietary cholesterol absorbed by the intestines.

-

Downregulation of NPC1L1: The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter for cholesterol absorption in enterocytes.[3] Studies have shown that butyrate treatment downregulates the expression of NPC1L1, thereby preventing intestinal cholesterol uptake.[3][10]

-

Upregulation of ABCG5/8: Conversely, butyrate has been shown to increase the expression of ATP-binding cassette transporters ABCG5 and ABCG8, which are responsible for effluxing cholesterol from enterocytes back into the intestinal lumen for excretion.[10]

Enhancement of Reverse Cholesterol Transport

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a critical anti-atherogenic pathway.

-

Upregulation of ABCA1: ATP-binding cassette subfamily A member 1 (ABCA1) is a key transporter that facilitates the efflux of cholesterol from cells, particularly macrophages, to form high-density lipoprotein (HDL).[3] In vivo, ex vivo, and in vitro studies have demonstrated that butyrate induces ABCA1 activity.[3][11][12] This effect appears to be mediated by the transcription factor specific protein 1 (Sp1).[3] By enhancing ABCA1-mediated cholesterol efflux, butyrate can reduce cholesterol deposition in plaques and ameliorate atherosclerosis.[11]

-